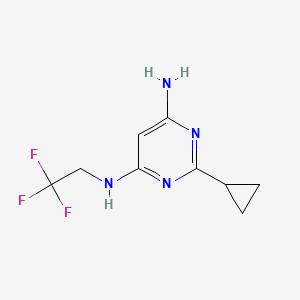

2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” were not found, a related study describes the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives . These compounds were evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells .

Molecular Structure Analysis

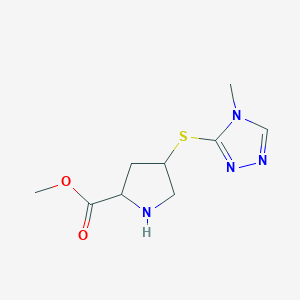

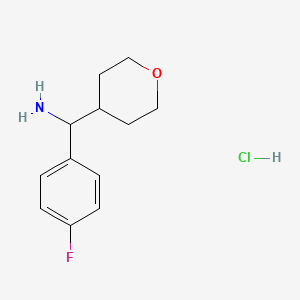

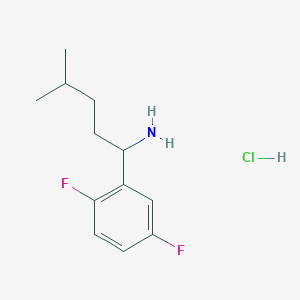

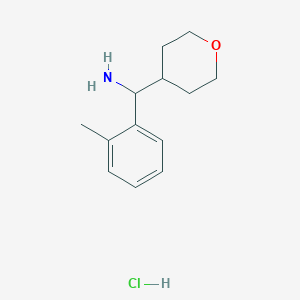

The molecular structure of “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cyclopropyl group and a trifluoroethyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine” include a molecular weight of 232.21 g/mol.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Pyrimidine derivatives are widely used in chemotherapy to target rapidly dividing cancer cells. Compounds like 5-fluorouracil (5-FU) and cytarabine are known to inhibit DNA synthesis in cancer cells, leading to cell death. These derivatives play a crucial role in the treatment of various cancers by slowing down tumor growth and improving patient outcomes .

Material Science

The applications of pyrimidines extend into the realm of material science, where they have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .

Antibacterial Activity

Pyrimidine derivatives have demonstrated antibacterial activity, contributing to a diverse library of compounds with selective affinity to various biological receptors .

Antiviral Activity

Pyrimidine analogs are significant in antiviral therapies due to their structural resemblance to nucleotide bases in DNA and RNA, making them valuable in the treatment of viral infections .

Antitubercular Activity

Some pyrimidine derivatives have shown promising results as antitubercular agents, providing new avenues for the treatment of tuberculosis .

Antihypertensive and Anti-inflammatory Activities

These derivatives also exhibit antihypertensive and anti-inflammatory activities, which are essential for treating cardiovascular diseases and inflammatory conditions .

Antioxidant Activity

Pyrimidine derivatives can act as antioxidants, helping to protect cells from oxidative stress and potential damage .

Agricultural Applications

In agriculture, pyrimidine derivatives are used as plant growth regulators and herbicides, demonstrating their versatility beyond pharmaceutical applications .

Biological potential of pyrimidine derivatives Pyrimidine | Formula, Properties & Application Antibacterial Activity in Pyrimidine Derivatives Synthesis, reactions, and applications of pyrimidine derivatives Pyrimidine derivatives: Their significance in the battle against … Molecules | Free Full-Text | Novel Pyrimidine Derivatives as …

Wirkmechanismus

Target of Action

Similar compounds, such as n4-alkyl-n2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives, have been found to inhibit cyclin-dependent protein kinases (cdks), particularly cdk6 . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk6, which likely results in the disruption of cell cycle progression and transcription regulation .

Biochemical Pathways

Given the potential inhibition of cdk6, it can be inferred that the compound may affect pathways related to cell cycle progression and transcription regulation .

Result of Action

Similar compounds have demonstrated anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that 2-cyclopropyl-N4-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine may also have potential anti-cancer effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-N-(2,2,2-trifluoroethyl)pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)4-14-7-3-6(13)15-8(16-7)5-1-2-5/h3,5H,1-2,4H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPDIEDGIHVVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

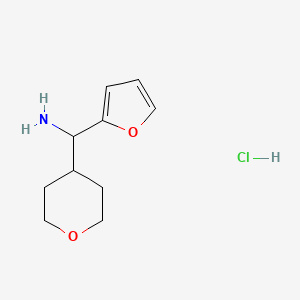

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)